Biochemical Potency Comparison
WRN inhibitor 5 demonstrates a pIC50 of >7.0 (equivalent to IC50 > 100 nM) in a WRN DNA unwinding assay . In comparison, the clinical-stage covalent allosteric inhibitor VVD-214 exhibits an IC50 of 131.6 nM , while the first-generation tool compound ML216 shows substantially weaker potency with an IC50 of 5 μM against full-length WRN . The non-covalent allosteric inhibitor HRO761 achieves greater potency (IC50 = 9-100 nM depending on assay) but operates via a distinct, non-covalent mechanism [1].
| Evidence Dimension | WRN biochemical inhibition potency |
|---|---|
| Target Compound Data | pIC50 >7.0 (IC50 >100 nM) |
| Comparator Or Baseline | VVD-214: IC50 = 131.6 nM; ML216: IC50 = 5 μM; HRO761: IC50 = 9-100 nM |
| Quantified Difference | WRN inhibitor 5 is approximately equipotent to VVD-214 and >50-fold more potent than ML216; 10- to 100-fold less potent than HRO761 depending on assay conditions |
| Conditions | DNA unwinding assay (WRN inhibitor 5); ATPase/helicase assays (comparators) |
Why This Matters
Biochemical potency directly influences the concentration required for target engagement in cellular and in vivo experiments, impacting cost per experiment and feasibility of downstream applications.
- [1] Ferretti S, et al. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers. Nature, 2024, 629(8011): 443-449. View Source
